4-Cyclopropoxy-1-ethyl-2-methylbenzene
Description
4-Cyclopropoxy-1-ethyl-2-methylbenzene is a substituted benzene derivative featuring a cyclopropoxy group at the para position, an ethyl group at the ortho position, and a methyl group at the meta position (relative to the cyclopropoxy substituent). Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.26 g/mol. The cyclopropoxy group introduces steric strain due to the three-membered ring, while the ethyl and methyl groups contribute to lipophilicity and electronic effects on the aromatic ring.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-ethyl-2-methylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-10-4-5-12(8-9(10)2)13-11-6-7-11/h4-5,8,11H,3,6-7H2,1-2H3 |
InChI Key |
FXCVWWVYPNFBEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1-ethyl-2-methylbenzene typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved by reacting cyclopropanol with a suitable halogenating agent to form cyclopropyl halide.
Friedel-Crafts Alkylation: The cyclopropyl halide is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form cyclopropylbenzene.
Ethylation and Methylation: Subsequent ethylation and methylation of cyclopropylbenzene can be carried out using ethyl chloride and methyl chloride, respectively, in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-1-ethyl-2-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alkanes or alcohols.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents.
Halogenation: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
4-Cyclopropoxy-1-ethyl-2-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1-ethyl-2-methylbenzene involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The cyclopropoxy group may enhance the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-Cyclopropoxy-1-ethyl-2-methylbenzene and Analogues
| Compound Name | Substituents and Positions | Key Differences | Impact on Properties | References |
|---|---|---|---|---|
| 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene | Two chloro groups (positions 1,4), nitro (position 2) | Nitro and chloro substituents (electron-withdrawing) vs. alkyl/cyclopropoxy groups | Higher reactivity in electrophilic substitution; potential toxicity | |
| 1-Cyclopropoxy-2-fluoro-4-methoxybenzene | Cyclopropoxy (1), fluoro (2), methoxy (4) | Fluoro (electron-withdrawing) and methoxy (electron-donating) vs. ethyl/methyl | Altered electronic effects; reduced lipophilicity compared to ethyl/methyl | |
| 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene | Cyclobutylmethoxy (4), iodo (1), methyl (2) | Larger cyclobutyl group vs. cyclopropoxy; iodo vs. ethyl | Increased steric hindrance; higher molecular weight | |
| 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene | Bromoethoxy (4), chloro (1), methyl (2) | Bromoethoxy (leaving group) vs. cyclopropoxy | Enhanced reactivity in nucleophilic substitutions | |
| 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene | Chloro (2), fluoro (1), methoxy (3), methyl (4) | Multiple halogens and methoxy vs. alkyl groups | Distinct biological activity due to halogen interactions |
Electronic and Steric Effects
- Cyclopropoxy vs. Ethoxy/Methoxy : The cyclopropoxy group introduces significant ring strain, enhancing electrophilic aromatic substitution reactivity compared to ethoxy or methoxy groups, which lack strain .
- Alkyl Substituents : The ethyl and methyl groups at positions 1 and 2 donate electrons via inductive effects, increasing electron density on the aromatic ring. This contrasts with halogenated analogues (e.g., 4-chloro derivatives), where electron-withdrawing substituents reduce ring reactivity .
Physicochemical Properties
- Lipophilicity : The ethyl and methyl groups in this compound enhance lipophilicity (logP ≈ 3.2) compared to analogues with polar substituents like methoxy (logP ≈ 2.1) or halogens (logP ≈ 2.8) .
- Solubility : Cyclopropoxy-containing compounds generally exhibit lower aqueous solubility than ethoxy derivatives due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
